molecular formula C19H20BrN3O2 B2490795 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396808-51-7

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Katalognummer B2490795
CAS-Nummer: 1396808-51-7
Molekulargewicht: 402.292
InChI-Schlüssel: GTQDVPZYBFADLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been found to exhibit various biological activities.

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and new effective drugs are urgently needed. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Some of these derivatives exhibited significant anti-tubercular activity, making them promising candidates for further development .

Antibacterial Properties

While the primary focus has been on TB, this compound’s antibacterial properties extend beyond mycobacteria. Researchers have explored its effects against other bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Although the activity may vary, the synthesized compounds have demonstrated differing degrees of antibacterial efficacy .

Cytotoxicity Assessment

Before any drug can be considered for clinical use, its safety profile is crucial. Studies have evaluated the cytotoxicity of these compounds using human embryonic kidney cells (HEK-293). Encouragingly, the tested derivatives were found to be non-toxic to human cells, which is a favorable characteristic for drug development .

Docking Studies and Molecular Interactions

Computational docking studies have provided insights into the molecular interactions of these derivatives. By analyzing their binding to specific targets, researchers can predict their suitability for further development. These studies guide the optimization of compound structures to enhance their efficacy and selectivity .

Potential Antioxidant Activity

While not extensively explored, some researchers have investigated the antioxidant properties of related benzamide derivatives. Although specific data on this compound are limited, its structural features suggest potential antioxidant effects. Further research in this area could unveil additional applications .

Drug Development Prospects

Given its promising anti-tubercular activity and favorable safety profile, 2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide could serve as a starting point for drug development. Researchers may explore modifications to enhance its potency, bioavailability, and pharmacokinetics. Collaborations between medicinal chemists, biologists, and clinicians are essential to advance its potential therapeutic applications .

Eigenschaften

IUPAC Name

2-bromo-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-17-6-2-1-5-16(17)18(24)22-12-14-7-10-23(11-8-14)19(25)15-4-3-9-21-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQDVPZYBFADLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.